Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid
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Overview
Description
Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the aminomethyl and carboxylic acid groups.
Carboxylation: The carboxylic acid group is introduced via carboxylation of the intermediate aminomethylcyclohexane using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors allows for precise control over reaction conditions, leading to higher yields and purity.
Purification: The final product is purified using crystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted aminomethylcyclohexane derivatives.
Scientific Research Applications
Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with enzymes and receptors due to its chiral nature.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid can be compared with similar compounds such as:
Rel-(1R,2R)-2-(aminomethyl)cyclohexane-1-carboxylic acid: Differing in stereochemistry, leading to different biological activities.
Rel-(1S,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid: Another stereoisomer with distinct reactivity and interactions.
Rel-(1S,2R)-2-(aminomethyl)cyclohexane-1-carboxylic acid: Exhibits unique properties due to its specific stereochemistry.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique stereochemistry and reactivity make it a valuable tool in research and industry.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h6-7H,1-5,9H2,(H,10,11)/t6-,7-/m1/s1 |
InChI Key |
XOISOAJGMXHXPL-RNFRBKRXSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CN)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)CN)C(=O)O |
Origin of Product |
United States |
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